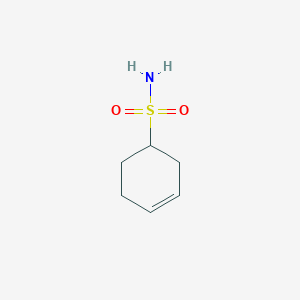

Cyclohex-3-ene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohex-3-ene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLIVPBDPCREEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854913-14-7 | |

| Record name | cyclohex-3-ene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of Cyclohex 3 Ene 1 Sulfonamide

Reactions Involving the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) is a robust and versatile functional group. Its reactivity is centered on the nitrogen atom and the acidic nature of the N-H proton.

The nitrogen atom of the sulfonamide can act as a nucleophile, particularly after deprotonation, to participate in substitution reactions. This allows for the introduction of various alkyl and acyl groups, modifying the compound's properties.

N-Alkylation: The sulfonamide proton can be removed by a suitable base, generating a nucleophilic anion that readily reacts with alkylating agents. A variety of methods have been developed for the N-alkylation of sulfonamides. For instance, manganese-catalyzed reactions employing a "borrowing hydrogen" strategy allow for the use of benzylic and primary aliphatic alcohols as alkylating agents, offering an efficient and atom-economical process. acs.org Another approach involves the reaction with trichloroacetimidates under thermal conditions in refluxing toluene, which proceeds without the need for an exogenous catalyst. organic-chemistry.orgnih.gov This method is particularly effective with alkylating agents that can form stable cations. nih.gov

N-Acylation: N-acylsulfonamides are commonly synthesized by treating the parent sulfonamide with acylating agents like acid chlorides or anhydrides in the presence of a base. nih.govresearchgate.net Catalytic amounts of strong acids, such as sulfuric acid, can also facilitate this transformation. nih.gov More specialized reagents, such as N-acylbenzotriazoles, serve as efficient neutral coupling agents for the N-acylation of sulfonamides when used with a base like sodium hydride. semanticscholar.org These reactions are generally high-yielding and compatible with a wide range of functional groups. researchgate.netsemanticscholar.org The resulting N-acylsulfonamides are of significant interest due to their increased acidity compared to the parent sulfonamide. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Key Findings |

|---|---|---|---|

| N-Alkylation | Alcohol, Mn(I) PNP pincer catalyst, K₂CO₃, 150 °C | N-Alkylsulfonamide | Efficient mono-N-alkylation with primary aliphatic and benzylic alcohols. acs.org |

| N-Alkylation | Trichloroacetimidate, Toluene, reflux | N-Alkylsulfonamide | Catalyst-free method; best for alkylating agents that form stable cations. nih.gov |

| N-Acylation | Acid Anhydride (B1165640), cat. H₂SO₄, Acetonitrile | N-Acylsulfonamide | Proceeds in excellent yields for primary aliphatic sulfonamides. nih.gov |

| N-Acylation | N-Acylbenzotriazole, NaH | N-Acylsulfonamide | High yields (76-100%) with aryl, heteroaryl, or protected amino acid groups. semanticscholar.org |

| N-Acylation | Acid Anhydride, BiCl₃ or Bi(OTf)₃ catalyst | N-Acylsulfonamide | Rapid reaction under heterogeneous or solvent-free conditions. researchgate.net |

The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). These interactions play a critical role in the supramolecular assembly and crystal structure of sulfonamide-containing compounds. researchgate.netnih.gov Systematic analyses of aromatic sulfonamide crystal structures reveal that intermolecular hydrogen bonds between the sulfonamide proton and sulfonyl oxygens are overwhelmingly prevalent. acs.org These interactions can lead to the formation of characteristic one-dimensional patterns, such as dimeric, zigzag, helical, and straight chains. nih.govacs.org The amido protons generally show a preference for bonding to sulfonyl oxygens. nih.gov

The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This acidity is significantly enhanced upon N-acylation. N-acylsulfonamides exhibit pKa values typically in the range of 3.5–4.5, which is comparable to that of carboxylic acids. nih.govresearchgate.net This increased acidity makes the N-acylsulfonamide moiety a common bioisostere for carboxylic acids in medicinal chemistry, as it offers similar hydrogen bonding geometries and capabilities. nih.govnih.gov

| Compound Type | Typical pKa Range | Key Characteristics |

|---|---|---|

| Primary Sulfonamide (R-SO₂NH₂) | ~10-11 | Moderately acidic N-H proton. |

| N-Acylsulfonamide (R-SO₂NHCOR') | 3.5 - 4.5 | Acidity comparable to carboxylic acids; acts as a carboxylic acid bioisostere. nih.govresearchgate.net |

The sulfonamide group can participate in radical reactions, particularly through the formation of sulfonyl or α-sulfonamidoyl radicals. A notable reaction for cyclic ene sulfonamides, such as Cyclohex-3-ene-1-sulfonamide, is radical cyclization followed by β-elimination of a sulfonyl radical. nih.govacs.org In this process, an initial radical cyclization onto the double bond produces an α-sulfonamidoyl radical intermediate. nih.govacs.orgsemanticscholar.org This intermediate can then undergo a β-elimination (fragmentation) step, which cleaves the strong N–SO₂ bond to form an imine and a sulfonyl radical under mild, reductive conditions. nih.govacs.org This transformation provides a synthetic route to various polycyclic imines. nih.govsemanticscholar.org

The generation of the requisite sulfonyl or related radicals can be achieved through various modern synthetic methods. For example, visible-light-activated photoredox catalysis provides a powerful tool for generating sulfonyl and sulfamyl radicals from sulfonamides or their derivatives under redox-neutral conditions. rsc.orgrsc.orgorganic-chemistry.org These methods avoid the need for harsh reagents like stoichiometric oxidants or reductants and can be applied to the late-stage functionalization of complex molecules. rsc.orgacs.org

Reactions Involving the Cyclohex-3-ene Double Bond

The olefinic moiety within the cyclohexene (B86901) ring is electron-rich and readily undergoes reactions typical of alkenes, most notably electrophilic additions and reductions.

The carbon-carbon double bond in this compound is susceptible to attack by electrophiles. These reactions proceed via the formation of a carbocation or a bridged-ion intermediate, which is then intercepted by a nucleophile.

A classic example is the addition of halogens, such as bromine (Br₂). The reaction of cyclohexene with bromine in an organic solvent proceeds readily at room temperature. chemguide.co.uk The approaching π-bond of the alkene induces a dipole in the bromine molecule, initiating the electrophilic attack. chemguide.co.uk The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face. libretexts.org This results in antarafacial (anti) addition, yielding trans-1,2-dibromocyclohexane as the product. libretexts.org Similarly, other electrophiles like hydrogen halides (e.g., HBr) and sulfuric acid can add across the double bond. chemguide.co.uk The sulfonamide group, being remote and electron-withdrawing, does not typically interfere with this process.

| Reagent | Product | Stereochemistry/Regiochemistry | Mechanism Notes |

|---|---|---|---|

| Br₂ in CCl₄ | 4,5-Dibromocyclohexane-1-sulfonamide | Antarafacial (trans) addition | Proceeds via a cyclic bromonium ion intermediate. libretexts.org |

| HCl | 4-Chlorocyclohexane-1-sulfonamide | Follows Markovnikov's rule (not applicable for a symmetrical alkene) | Involves a carbocation intermediate. chemistrysteps.com |

| H₂SO₄ / H₂O | 4-Hydroxycyclohexane-1-sulfonamide | - | Acid-catalyzed hydration. chemguide.co.uk |

The double bond of the cyclohexene ring can be selectively reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst. Finely divided metals such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) are commonly used. libretexts.org The alkene is adsorbed onto the surface of the metal catalyst, followed by the transfer of hydrogen atoms to the carbon atoms of the double bond. libretexts.org

This method is highly selective for the reduction of carbon-carbon multiple bonds. Under standard hydrogenation conditions used for alkenes, the sulfonamide functional group is stable and remains unreacted. libretexts.org While the sulfonamide group itself can be reduced under much harsher conditions (e.g., using dissolving metal reductions like Mg-MeOH), these conditions are drastically different from those required for olefin hydrogenation. nih.govresearchgate.net Therefore, the selective reduction of the double bond in this compound to yield Cyclohexane-1-sulfonamide can be achieved with high efficiency. libretexts.orgunsa.edu.ar Transfer hydrogenation, using an organic molecule like isopropanol as the hydrogen source in the presence of a palladium catalyst, provides an alternative, milder method for this reduction. acgpubs.org

Oxidative Transformations

The carbon-carbon double bond in the this compound scaffold is susceptible to various oxidative transformations, providing pathways to introduce oxygen-containing functional groups such as epoxides and diols. These transformations are fundamental in synthetic chemistry as the resulting products are versatile intermediates for further functionalization.

Epoxidation: The conversion of the alkene in this compound to an epoxide can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via the concerted transfer of an oxygen atom from the peroxy acid to the double bond, typically resulting in syn-addition of the oxygen atom to the plane of the double bond. The resulting epoxide, this compound oxide, is a valuable intermediate for introducing various functionalities through nucleophilic ring-opening reactions. Furthermore, asymmetric epoxidation of related N-alkenyl sulfonamides has been demonstrated using catalyst systems such as Hafnium(IV)-bishydroxamic acid complexes, suggesting that enantioselective synthesis of the corresponding epoxide is feasible. nih.gov

Dihydroxylation: The double bond can undergo dihydroxylation to yield a vicinal diol. This transformation can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). A prominent method is the Sharpless Asymmetric Dihydroxylation, which utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃[Fe(CN)₆]). nih.govwikipedia.orglibretexts.org This method allows for the enantioselective synthesis of syn-diols. The presence of a sulfonamide group, specifically methanesulfonamide, has been noted to act as a catalyst in the hydrolysis step of the catalytic cycle in some Sharpless dihydroxylation reactions. libretexts.org The choice of chiral ligand (e.g., derivatives of dihydroquinine (DHQ) or dihydroquinidine (DHQD)) dictates the stereochemical outcome of the reaction, yielding either the (R,R) or (S,S) diol. nih.gov

| Transformation | Reagents and Conditions | Product | Stereochemistry |

|---|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂ | This compound oxide | Syn-addition |

| Asymmetric Dihydroxylation | cat. OsO₄, NMO, Chiral Ligand (e.g., (DHQ)₂PHAL) | Cyclohexane-3,4-diol-1-sulfonamide | Syn, Enantioselective |

Rearrangement Reactions and Isomerizations of the Cyclohexene Scaffold

The study of skeletal rearrangements and isomerizations of the cyclohexene ring within this compound is an area with limited specific documentation in publicly available scientific literature. Pericyclic reactions, such as sigmatropic rearrangements (e.g., Cope and Claisen rearrangements), are well-established transformations for 1,5-diene and allyl vinyl ether systems, respectively, and can alter carbocyclic frameworks. libretexts.orgnih.govucl.ac.uk However, the direct application of these thermal or photochemical rearrangements to induce skeletal isomerization of the this compound scaffold is not extensively reported. Similarly, acid-catalyzed isomerizations that could potentially shift the position of the double bond within the ring have not been a major focus of research for this specific compound. Therefore, this remains an underexplored area of its reactivity profile.

Functionalization of the Cyclohexyl Ring Backbone

Functionalization of the cyclohexyl backbone of this compound predominantly involves reactions at the double bond or subsequent transformations of its oxidized products.

Radical Reactions: The double bond of cyclic ene sulfonamides can act as a radical acceptor. Intramolecular radical cyclizations, for instance, can lead to the formation of bicyclic imines. youtube.com In such a sequence, a radical generated elsewhere in the molecule can add to the double bond of the cyclohexene ring. The resulting intermediate, an α-sulfonamidoyl radical, can then undergo β-fragmentation to eliminate a sulfonyl radical, yielding a new ring fused to the original cyclohexene scaffold. youtube.com This demonstrates a method for complex polycyclic construction starting from the cyclohexene sulfonamide core.

Cycloaddition Reactions: The alkene moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it could potentially act as a dienophile. More commonly, cycloadditions are used to build the cyclohexene ring itself. However, the double bond can also undergo [3+2] cycloaddition with various 1,3-dipoles. For instance, the reaction of related vinyl sulfonamides with nitrones has been reported to yield isoxazolidine-containing heterocyclic structures. Similarly, 1,3-dipolar cycloaddition between enamines and sulfonyl azides can form unstable triazoline intermediates which rearrange.

Functionalization via Epoxide Ring-Opening: The epoxide derived from the oxidation of this compound is a key intermediate for introducing a wide range of functional groups. The strained three-membered ring can be opened by various nucleophiles, such as amines, alkoxides, and azide (B81097) ions. This ring-opening reaction typically proceeds via an Sₙ2 mechanism, resulting in anti-addition of the nucleophile and a hydroxyl group across the former double bond. The regioselectivity of the attack (at C3 or C4) can be influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile. For example, acid-catalyzed ring-opening often favors nucleophilic attack at the more substituted carbon, while base-catalyzed reactions favor attack at the less sterically hindered carbon.

| Reaction Type | Reactant(s) | Reagents and Conditions | Product Type |

|---|---|---|---|

| Radical Cyclization | Bromoalkyl-substituted Cyclohexene Sulfonamide | Bu₃SnH, AIBN | Fused Bicyclic Imine |

| [3+2] Cycloaddition | This compound, Nitrone | Heat or Catalyst | Isoxazolidine-fused ring system |

| Epoxide Ring-Opening | This compound oxide, Amine (R₂NH) | Acid or Base Catalyst | β-Amino alcohol |

| Epoxide Ring-Opening | This compound oxide, Sodium Azide (NaN₃) | NH₄Cl, MeOH/H₂O | β-Azido alcohol |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For Cyclohex-3-ene-1-sulfonamide, both ¹H and ¹³C NMR provide critical data for assigning the position of atoms and defining the molecule's stereochemistry.

Due to the symmetry in the cyclohexene (B86901) ring on either side of the C=C double bond, the molecule is expected to have distinct chemical environments for its protons. docbrown.info The analysis of chemical shifts, integration, and spin-spin coupling patterns in the ¹H NMR spectrum allows for the unambiguous assignment of each proton. The olefinic protons (H-3 and H-4) are expected to resonate in the downfield region (typically δ 5.5-6.0 ppm) due to the deshielding effect of the double bond. The proton attached to the carbon bearing the sulfonamide group (H-1) would appear at a distinct chemical shift, influenced by the electron-withdrawing nature of the SO₂NH₂ group. The remaining methylene (B1212753) protons would exhibit complex splitting patterns due to their diastereotopic nature and coupling to adjacent protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for the two sp² hybridized carbons of the double bond and the four sp³ hybridized carbons of the ring. The carbon atom directly attached to the sulfonamide group (C-1) would be shifted downfield relative to the other aliphatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Considerations |

| H-1 | 3.0 - 3.5 | - | Influenced by electronegative SO₂NH₂ group |

| H-2, H-6 | 1.8 - 2.5 | - | Allylic protons, complex coupling |

| H-3, H-4 | 5.6 - 5.9 | - | Olefinic protons |

| H-5 | 1.5 - 2.2 | - | Aliphatic protons |

| C-1 | - | 50 - 60 | Attached to sulfonamide group |

| C-2, C-6 | - | 25 - 35 | Allylic carbons |

| C-3, C-4 | - | 125 - 130 | Olefinic carbons |

| C-5 | - | 20 - 30 | Aliphatic carbon |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₆H₁₁NO₂S), high-resolution mass spectrometry (HRMS) would confirm its exact molecular mass of 161.05105 Da. nih.gov

Under electron impact (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. The fragmentation of sulfonamides often involves the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.gov This rearrangement pathway is a key diagnostic feature. nih.govnih.gov Additionally, the cyclohexene moiety can undergo a retro-Diels-Alder reaction, a characteristic fragmentation for cyclic alkenes, leading to the loss of ethene (C₂H₄, 28 Da). docbrown.info

Other common fragmentation pathways for sulfonamides include cleavage of the C-S and S-N bonds. libretexts.org The predicted collision cross section (CCS), a measure of the ion's shape in the gas phase, for this compound is approximately 68.5 Ų. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Proposed Fragment | Fragmentation Pathway |

| 161 | [C₆H₁₁NO₂S]⁺ | Molecular Ion (M⁺) |

| 97 | [C₆H₁₁N]⁺ | Loss of SO₂ |

| 81 | [C₆H₉]⁺ | Cleavage of C-S bond and loss of SO₂NH₂ |

| 80 | [C₅H₆N]⁺ | Loss of SO₂ and subsequent rearrangement |

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. arxiv.orgrug.nl These two techniques are often complementary.

For this compound, the IR spectrum would prominently feature strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretching of the primary sulfonamide would appear as one or two bands in the 3350-3250 cm⁻¹ region. The C=C stretch of the cyclohexene ring would give rise to a moderate absorption around 1650 cm⁻¹. nih.gov

Raman spectroscopy is particularly sensitive to non-polar bonds and would provide a strong signal for the C=C stretching vibration. ustc.edu.cn The S=O stretching vibrations are also Raman active. By analyzing the complete vibrational spectra, a detailed fingerprint of the molecule's functional groups can be established. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| N-H (Sulfonamide) | Stretch | 3350 - 3250 (Medium) | Weak |

| C-H (sp²) | Stretch | 3100 - 3000 (Medium) | Medium |

| C-H (sp³) | Stretch | 3000 - 2850 (Medium-Strong) | Medium-Strong |

| C=C (Alkene) | Stretch | ~1650 (Medium) | Strong |

| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1300 (Strong) | Medium |

| S=O (Sulfonamide) | Symmetric Stretch | 1160 - 1120 (Strong) | Medium |

| C-S | Stretch | 800 - 600 (Medium) | Weak |

High-Resolution Structural Determination Methods (e.g., X-ray Crystallography)

While NMR provides the structure in solution, X-ray crystallography offers the definitive, high-resolution three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles within the this compound molecule. openaccessjournals.com

The cyclohexene ring is expected to adopt a half-chair conformation, which minimizes steric strain. mdpi.com Crystallographic analysis would confirm this conformation and provide exact puckering parameters. Furthermore, the crystal structure would reveal the intermolecular interactions that govern the solid-state packing. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). Therefore, it is highly probable that the crystal structure of this compound would be dominated by a network of intermolecular N-H···O=S hydrogen bonds, which often lead to the formation of chains or more complex supramolecular architectures. mdpi.com

Theoretical and Computational Chemistry of Cyclohex 3 Ene 1 Sulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules from first principles. nih.govresearchgate.net DFT methods are widely used to understand complex features in chemistry and biology by calculating a variety of molecular properties with high accuracy. researchgate.netnih.gov

The electronic structure of a molecule governs its physical and chemical behavior. DFT calculations can determine the distribution of electrons within Cyclohex-3-ene-1-sulfonamide, identifying regions of high and low electron density. This information is visually represented through a Molecular Electrostatic Potential (MEP) map.

An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, serving as a valuable tool for predicting chemical reactivity. researchgate.netchemrxiv.org Different regions on the MEP surface correspond to specific reactive behaviors:

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, which are susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green Regions: Represent neutral or weakly polarized areas. researchgate.net

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide, highlighting these as primary sites for electrophilic interaction and hydrogen bond acceptance. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), marking them as hydrogen bond donor sites. The carbon-carbon double bond in the cyclohexene (B86901) ring would also display a region of high electron density, making it susceptible to electrophilic addition reactions.

The non-planar structure of the cyclohexene ring allows for multiple conformations. The most stable conformations of cyclohexane (B81311) derivatives are typically chair forms, which minimize both angle and torsional strain. pressbooks.pub However, other conformations like the boat, twist-boat, and half-chair also exist on the potential energy surface. pressbooks.pubcutm.ac.in

Computational methods can be used to perform a systematic search of the conformational space of this compound. By calculating the relative energies of these different geometries, an energetic landscape can be constructed to identify the most stable, low-energy conformers. The chair conformation is generally the most stable for six-membered rings, but the presence of the sp2-hybridized carbons in the cyclohexene ring leads to conformations such as the half-chair. libretexts.org The sulfonamide substituent can exist in either an axial or equatorial-like position, and the energy difference between these orientations dictates the conformational preference. The equatorial position is often favored for bulky substituents to minimize steric hindrance, known as 1,3-diaxial interaction. libretexts.org

Illustrative Table: Calculated Relative Energies of this compound Conformers Note: The following data is illustrative to demonstrate the output of conformational analysis, as specific experimental or computational results for this molecule are not available in the cited literature.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Half-Chair 1 | Equatorial | 0.00 | 75.8 |

| Half-Chair 2 | Axial | 1.05 | 14.1 |

| Boat | - | 5.50 | <0.1 |

| Twist-Boat | - | 4.80 | <0.1 |

Global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide quantitative measures of a molecule's chemical reactivity and stability. nih.gov A large HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity. nih.gov These descriptors are calculated using DFT and are crucial for predicting reactivity trends. orientjchem.org

Key global reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): Indicates the molecule's stability. A smaller gap implies higher reactivity.

Chemical Hardness (η): Measures resistance to change in electron distribution. Hard molecules have a large energy gap. orientjchem.orgmdpi.com

Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive. orientjchem.org

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. orientjchem.orgresearchgate.net

These parameters are calculated from the ionization potential (I) and electron affinity (A), which can be approximated using the energies of the HOMO and LUMO, respectively. nih.gov

Illustrative Table: Global Reactivity Descriptors for this compound Note: These values are hypothetical but representative for a sulfonamide-containing organic molecule, intended for illustrative purposes.

| Parameter | Formula | Illustrative Value | Interpretation |

| EHOMO | - | -6.8 eV | Energy of the highest occupied molecular orbital |

| ELUMO | - | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.6 eV | Indicates high kinetic stability |

| Ionization Potential (I) | -EHOMO | 6.8 eV | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.2 eV | Energy released upon gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | 2.8 eV | Suggests moderate resistance to deformation |

| Chemical Softness (S) | 1 / η | 0.357 eV-1 | Indicates moderate reactivity |

| Electronegativity (χ) | (I + A) / 2 | 4.0 eV | Moderate ability to attract electrons |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.86 eV | Acts as a moderate electrophile |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling techniques are essential for predicting how a molecule like this compound might interact with biological targets, such as enzymes or receptors. These methods are foundational in rational drug design. semanticscholar.org

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.orgrjb.ro The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy. Docking simulations can identify plausible binding modes and estimate the binding affinity, often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger interaction. nih.gov

For this compound, docking studies could be performed against known sulfonamide targets, such as carbonic anhydrase or dihydropteroate (B1496061) synthase (DHPS). semanticscholar.orgnih.gov The results would predict the key interactions stabilizing the complex, such as:

Hydrogen Bonds: Formed between the sulfonamide's -SO2NH- group and polar amino acid residues in the active site.

Hydrophobic Interactions: Involving the cyclohexene ring and nonpolar residues.

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. peerj.com

Starting with a docked complex of this compound and a target protein, an MD simulation can assess the stability of the predicted binding pose. acs.org Over a simulation period of nanoseconds, researchers can observe conformational changes in both the ligand and the protein, analyze the persistence of key interactions like hydrogen bonds, and calculate binding free energies with greater accuracy using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). peerj.com These simulations provide a more realistic understanding of the binding event in a solvated, dynamic environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.orgfrontiersin.org While specific QSAR studies focusing exclusively on this compound derivatives are not extensively documented in publicly available literature, the principles and techniques are widely applied to the broader class of sulfonamides, including cyclic sulfonamides. researchgate.netenamine.net These studies provide a robust framework for predicting the biological activities of novel this compound analogs and for guiding the rational design of more potent therapeutic agents. frontiersin.orgslideshare.net

The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. slideshare.net For derivatives of this compound, this would involve systematically modifying the core structure—for instance, by adding substituents to the cyclohexene ring or the sulfonamide nitrogen—and correlating these changes with variations in a measured biological response, such as enzyme inhibition or receptor binding affinity. nih.govnih.gov

QSAR analyses for sulfonamide derivatives have been instrumental in identifying key structural features that govern their therapeutic effects, such as carbonic anhydrase inhibition. nih.govnih.govafantitis.com The process typically involves calculating a range of molecular descriptors for each derivative and then using statistical methods, like multiple linear regression (MLR), to build a predictive model. researchgate.netnih.gov

Derivation and Application of Physicochemical Descriptors

The foundation of any QSAR model is the selection and calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. nih.govfrontiersin.org For this compound derivatives, these descriptors would be categorized into several groups, including hydrophobic, electronic, steric, and topological parameters. frontiersin.orgslideshare.net

Hydrophobic Descriptors: Lipophilicity is a critical factor influencing a drug's ability to cross cell membranes. frontiersin.orgnih.gov The most common descriptor for hydrophobicity is the logarithm of the partition coefficient (logP), which measures a compound's distribution between an organic (n-octanol) and an aqueous phase. frontiersin.orgnih.gov

Electronic Descriptors: These descriptors quantify the electronic aspects of a molecule, which are crucial for drug-receptor interactions. frontiersin.org Common electronic descriptors include the Hammett constant, which describes the electron-donating or electron-withdrawing nature of substituents, and quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgresearchgate.net These parameters provide insights into a molecule's reactivity and ability to participate in charge-transfer interactions. frontiersin.org

Steric Descriptors: The size and shape of a molecule are fundamental to its ability to bind to a specific biological target. nih.gov Steric effects are often quantified using descriptors such as Molar Refractivity (MR), which relates to molecular volume, and Taft steric parameters. frontiersin.orgekb.eg

Topological Descriptors: These indices are derived from the two-dimensional representation of a molecule and describe its size, shape, and degree of branching. afantitis.comresearchgate.net Examples include the Wiener index and the Randić connectivity index. researchgate.net

The table below summarizes some of the key physicochemical descriptors commonly employed in QSAR studies of sulfonamide derivatives. frontiersin.orgresearchgate.netekb.eg

| Descriptor Category | Descriptor Name | Symbol | Significance in Drug Action |

| Hydrophobic | Partition Coefficient | logP | Governs membrane permeability and transport to the target site. frontiersin.orgnih.gov |

| Electronic | Hammett Constant | σ | Quantifies the electron-donating/withdrawing effect of substituents. slideshare.net |

| HOMO/LUMO Energy | EHOMO / ELUMO | Relates to molecular reactivity and ability to donate/accept electrons. frontiersin.orgresearchgate.net | |

| Steric | Molar Refractivity | MR | Represents the molecular volume and polarizability. frontiersin.orgekb.eg |

| van der Waals Volume | VdW | Describes the space occupied by the molecule. researchgate.net | |

| Topological | Wiener Index | W | Reflects molecular branching and size. researchgate.net |

| Randić Index | ¹X | Relates to the degree of branching in the carbon skeleton. researchgate.net |

Development of Predictive Models for Biological Activity

Once a set of relevant descriptors has been calculated for a series of this compound derivatives, the next step is to develop a mathematical model that links these descriptors to the observed biological activity. nih.gov The goal is to create a robust and statistically significant equation that can accurately predict the activity of new, untested compounds. researchgate.netresearchgate.net

Multiple Linear Regression (MLR) is a commonly used statistical technique for this purpose. researchgate.netnih.gov An MLR model takes the form of a linear equation where the biological activity is the dependent variable and the molecular descriptors are the independent variables. nih.gov For example, a QSAR model for the inhibitory activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) of a series of sulfonamides might look like:

pIC50 = c₀ + c₁·(logP) + c₂·(σ) + c₃·(MR)

The quality and predictive power of a QSAR model are assessed using several statistical parameters. nih.govnih.gov The coefficient of determination (R²) indicates the proportion of variance in the biological activity that is explained by the model. nih.gov A value close to 1.0 suggests a good fit. nih.gov However, a high R² value does not guarantee predictive ability. asm.org Therefore, internal and external validation techniques are crucial. nih.gov Cross-validation (often reported as Q²) is a common internal validation method, while external validation involves using the model to predict the activity of a set of compounds (a test set) that was not used in the model's development. nih.govnih.gov

In a study on cyclic sulfonamide derivatives against SARS-CoV-2, a QSAR model was developed using multiple linear regression, which showed a high correlation coefficient (R² of 0.77 for the training set and 0.95 for the test set), indicating its validity and predictive capability. researchgate.net Similarly, a 3D-QSAR approach on sulfa drugs inhibiting Pneumocystis carinii dihydropteroate synthetase yielded a model with a cross-validated R² (Q²) of 0.699 and a conventional R² of 0.964, demonstrating excellent predictive power. asm.org

The table below illustrates typical statistical metrics used to evaluate the performance of QSAR models. nih.govnih.gov

| Statistical Metric | Symbol | Acceptable Value Range | Description |

| Coefficient of Determination | R² | > 0.6 | Measures the goodness of fit of the model to the training data. nih.gov |

| Cross-validated R² | Q² or R²cv | > 0.5 | Assesses the predictive power of the model through internal validation. nih.gov |

| Predicted R² for Test Set | R²pred | > 0.6 | Evaluates the model's ability to predict the activity of an external set of compounds. nih.gov |

| Standard Error of Estimate | s | Low value | Indicates the absolute error in the predicted activity values. nih.gov |

| F-statistic | F | High value | Represents the statistical significance of the regression model. nih.gov |

By developing such predictive models for this compound derivatives, researchers can virtually screen large libraries of potential compounds, prioritizing the synthesis and testing of those with the highest predicted activity, thereby accelerating the drug discovery process. researchgate.netnih.gov

Derivatization Strategies and Analogue Synthesis of Cyclohex 3 Ene 1 Sulfonamide

Synthesis of Substituted Cyclohex-3-ene-1-sulfonamide Derivatives

Modifications at the Sulfonamide Nitrogen Atom

The secondary sulfonamide proton is acidic, allowing for deprotonation and subsequent reaction with various electrophiles to generate N-substituted derivatives. This position is a primary target for modification to modulate properties such as polarity, hydrogen bonding capacity, and metabolic stability. acs.org

N-Alkylation: A common strategy involves the N-alkylation of the sulfonamide. This can be achieved through reaction with alkyl halides in the presence of a base. tandfonline.com More contemporary and environmentally benign methods utilize alcohols as alkylating agents through a "borrowing hydrogen" approach, catalyzed by transition metals like manganese or iron, which generates water as the only byproduct. ionike.comorganic-chemistry.org

N-Arylation: The introduction of aryl groups at the sulfonamide nitrogen can be accomplished through several methods. The Chan-Lam coupling reaction, which uses arylboronic acids in the presence of a copper catalyst, is a mild and efficient method for forming the N-aryl bond. organic-chemistry.org Transition-metal-free approaches have also been developed, utilizing reactive arylating agents like o-silylaryl triflates in the presence of a fluoride (B91410) source. nih.govnih.gov

| Reaction Type | Reagents and Conditions | Substituent (R) Introduced | General Product Structure |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Alkyl, Benzyl |  |

| N-Arylation (Chan-Lam) | Arylboronic acid (Ar-B(OH)₂), Cu(OAc)₂, Base | Aryl, Heteroaryl |

Substitutions on the Cyclohex-3-ene Ring System

The olefinic bond within the cyclohexene (B86901) ring is a key site for functionalization, primarily through electrophilic addition reactions. chemguide.co.uk These reactions allow for the introduction of diverse functional groups, altering the stereochemistry and physicochemical properties of the scaffold.

Halogenation: The reaction of cyclohexene with halogens, such as bromine (Br₂), proceeds via an electrophilic addition mechanism. chemguide.co.uklibretexts.org This reaction typically results in the formation of a trans-1,2-dihalocyclohexane derivative, proceeding through a cyclic bromonium ion intermediate that is subsequently attacked by a bromide ion. libretexts.orgyoutube.com

Epoxidation and Dihydroxylation: The double bond can be converted into an epoxide using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to yield a range of substituted cyclohexanol (B46403) derivatives. Furthermore, dihydroxylation can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) to produce cis-diols, or through epoxide opening to yield trans-diols.

| Reaction Type | Typical Reagents | Functional Group Introduced |

|---|---|---|

| Bromination | Br₂ in CCl₄ | Two bromine atoms (trans addition) |

| Epoxidation | m-CPBA | Epoxide ring |

| cis-Dihydroxylation | OsO₄, NMO | Two hydroxyl groups (cis) |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | One hydroxyl group (anti-Markovnikov) |

Synthesis of Bridged and Polycyclic Sulfonamide Derivatives

To explore more complex and conformationally constrained chemical space, the cyclohexene sulfonamide scaffold can be incorporated into bridged or fused polycyclic systems. rsc.org An innovative approach for constructing such architectures is through electrooxidative radical cascade cyclization. nih.govrsc.org This method allows for the synthesis of medium-sized rings and complex bridged systems under mild, metal-free, and oxidant-free conditions. nih.gov The reaction typically involves the electrochemical generation of a sulfonyl radical, which initiates a cascade of intramolecular cyclizations with a suitably designed substrate, such as a 1,6-enyne, to form intricate polycyclic sulfonamides. nih.govrsc.org This strategy provides a powerful tool for creating structurally novel analogues with defined three-dimensional shapes. acs.orgtandfonline.comingentaconnect.com

Lead Compound Optimization Strategies in the this compound Series

Once an initial "hit" or "lead" compound from the this compound series is identified, lead optimization is undertaken to improve its pharmacological and pharmacokinetic profile. patsnap.com This iterative process involves systematic structural modifications to enhance potency, selectivity, metabolic stability, and other drug-like properties. rsc.orgslideshare.net

Key strategies applicable to this series include:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying substituents on both the sulfonamide nitrogen and the cyclohexene ring helps to build a comprehensive SAR. For example, exploring a range of small alkyl and fluoroalkyl groups on the sulfonamide nitrogen can modulate lipophilicity and metabolic stability. acs.org

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can optimize the compound's profile. For the sulfonamide moiety, bioisosteres could include a reversed sulfonamide or a sulfoximine.

Reduction of Polar Surface Area (PSA): High PSA can limit blood-brain barrier penetration. In the case of secondary sulfonamides, which are acidic and often ionized at physiological pH, "capping" the sulfonamide via N-alkylation can significantly reduce PSA and improve central nervous system (CNS) penetration. acs.org

Conformational Constraint: Introducing rigidity into the molecule, for instance by converting the flexible cyclohexene ring into a bridged bicyclic system, can improve binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. acs.org

| Modification Strategy | Example Modification | Goal | Potential Outcome |

|---|---|---|---|

| Modulate Lipophilicity | N-alkylation with -CH₃, -CF₃ | Improve potency/solubility | Enhanced cell permeability |

| Improve Metabolic Stability | Introduce fluorine on the ring | Block sites of metabolism | Increased half-life |

| Enhance Target Binding | Introduce H-bond donors/acceptors | Increase target affinity | Lower effective concentration |

| Improve CNS Penetration | "Cap" sulfonamide (N-methylation) | Reduce PSA and acidity | Potential for CNS activity |

Combinatorial and Parallel Synthesis of Analog Libraries

To efficiently explore the chemical space around the this compound core, combinatorial and parallel synthesis techniques are employed to generate large, diverse libraries of analogues for high-throughput screening. nih.govnih.gov These methods allow for the rapid assembly of numerous compounds by systematically combining a set of building blocks.

Solid-Phase Synthesis: A common approach involves anchoring the cyclohex-3-ene-1-sulfonyl chloride or a related precursor to a solid support (resin). nih.gov The immobilized scaffold can then be treated with a diverse set of amines to generate a library of N-substituted sulfonamides. Further reactions, such as functionalization of the double bond, can be performed before the final products are cleaved from the resin. This "split-mix" or parallel synthesis approach enables the creation of hundreds or thousands of discrete compounds with minimal purification effort. core.ac.uk

Flow Synthesis: Modern flow chemistry offers a rapid, safe, and scalable alternative for library synthesis. acs.orgacs.org A flow setup can be designed where streams of a sulfonyl chloride precursor and various amines are mixed in a microreactor to continuously generate a library of sulfonamides under precisely controlled conditions. This method minimizes waste and allows for efficient optimization and production. acs.org

These library synthesis strategies are invaluable for the initial stages of drug discovery, enabling a broad exploration of the SAR and the rapid identification of promising lead compounds for further optimization. nih.govnih.gov

Structure Activity Relationship Sar Studies and Mechanistic Investigations of Cyclohex 3 Ene 1 Sulfonamide Derivatives

Elucidation of Structure-Activity Relationships

The biological activity of cyclohex-3-ene-1-sulfonamide derivatives is intricately linked to their chemical structure. Modifications to the core scaffold can significantly impact their efficacy and potency, and the stereochemical arrangement of substituents plays a crucial role in their interaction with biological targets.

SAR studies on sulfonamide-containing compounds have established several key principles that are applicable to this compound derivatives. The sulfonamide group itself is a critical pharmacophore. For many sulfonamides, the presence of a free amino group on the aromatic ring is essential for antibacterial activity, as it mimics p-aminobenzoic acid (PABA), a key substrate in the bacterial folic acid synthesis pathway. nih.govyoutube.com However, in other contexts, such as enzyme inhibition or anti-inflammatory activity, substitutions on the sulfonamide nitrogen (N1) and the aromatic ring can lead to enhanced potency and selectivity. openaccesspub.org

For derivatives of this compound, modifications can be envisaged at several positions: the sulfonamide nitrogen, the cyclohexene (B86901) ring, and potentially on an aromatic ring if one is incorporated into the structure. Studies on related cyclohexene derivatives have shown that the nature of the substituent on the ring system can significantly influence biological activity. For instance, in a series of cyclohexene derivatives designed as anti-sepsis agents, modifications of a spacer moiety, including a sulfonamide-like linkage, revealed that a benzylsulfone derivative had potent inhibitory activity against the production of nitric oxide (NO). nih.gov Further modifications to the phenyl ring and ester moiety of these benzylsulfone derivatives led to compounds with even stronger inhibitory activity against both NO and inflammatory cytokines. nih.gov

In the context of antifungal activity, substitutions on the sulfonamide nitrogen with heterocyclic rings have been shown to enhance potency. nih.gov This suggests that derivatization of the sulfonamide nitrogen of this compound with various heterocyclic moieties could be a promising strategy to develop potent antifungal agents. The lipophilicity of the molecule, which can be modulated by such substitutions, is another critical factor influencing activity. nih.gov

Research on N-substituted phenyldihydropyrazolones has also provided insights into the role of the cyclohexyl group. The introduction of a methyl-cyclohexyl moiety, an apolar and bulky substituent, resulted in a compound with notable activity against Trypanosoma cruzi amastigotes. frontiersin.org This highlights that the size and lipophilicity of the cycloalkane or cycloalkene ring can be key determinants of biological efficacy.

Table 1: Impact of Structural Modifications on the Biological Activity of Related Cyclohexene and Sulfonamide Derivatives

| Core Structure | Modification | Observed Effect on Biological Activity | Reference Compound/Study |

|---|---|---|---|

| Cyclohexene with Sulfonamide-like spacer | Modification of the spacer to a benzylsulfone | Potent inhibition of nitric oxide (NO) production | Anti-sepsis cyclohexene derivatives nih.gov |

| Benzylsulfone cyclohexene | Further modification of the phenyl ring and ester moiety | Stronger inhibition of NO and inflammatory cytokines | Anti-sepsis cyclohexene derivatives nih.gov |

| Sulfonamide-1,2,4-triazole | N-dimethylsulfamoyl group | Enhanced antifungal activity | Antifungal sulfonamide-1,2,4-triazole derivatives nih.gov |

| Phenyldihydropyrazolone | Introduction of a methyl-cyclohexyl substituent | Moderate activity against Trypanosoma cruzi | N-substituted phenyldihydropyrazolones frontiersin.org |

Stereochemistry is a fundamental aspect of drug action, as biological systems are chiral environments. For this compound, the presence of stereocenters in the cyclohexene ring implies that its enantiomers and diastereomers could exhibit different biological activities. The spatial arrangement of substituents can significantly affect the binding affinity of a molecule to its target protein.

In studies of cyclohexene derivatives as anti-sepsis agents, the stereochemistry of the compounds was found to be crucial. Specifically, the (R)-(+)-enantiomer of a benzylsulfone derivative and the (6R, 1S)-(+)-diastereomer of another derivative showed strong inhibitory activity against the production of both NO and inflammatory cytokines. nih.gov This demonstrates that a specific stereochemical configuration is required for optimal interaction with the biological target responsible for this anti-inflammatory effect.

Investigation of Molecular and Cellular Mechanisms of Action

Understanding the molecular and cellular mechanisms of action of this compound derivatives is essential for their development as therapeutic agents. Research into related compounds suggests several potential mechanisms, including disruption of membrane integrity, enzyme inhibition, and modulation of signaling pathways.

One of the proposed mechanisms for the antifungal activity of certain compounds is the disruption of the fungal cell membrane. frontiersin.orgnih.gov The fungal cell membrane, which contains ergosterol (B1671047) as a key component, is a validated target for antifungal drugs. nih.gov While many studies on membrane disruption focus on antimicrobial peptides, the principles can be extended to small molecules that have amphiphilic properties.

Sulfonamide derivatives have been investigated for their antifungal properties, and while their primary mode of action in bacteria is the inhibition of folate synthesis, their effects on fungal cells can be more complex. nih.gov Some studies suggest that alterations in the lipid composition of the fungal cell membrane can lead to resistance to certain antifungal agents, implying that these agents may interact with the membrane. nih.gov For a molecule like this compound, the cyclohexene ring provides a lipophilic character, while the sulfonamide group is polar. This amphiphilicity could facilitate its interaction with the fungal cell membrane, potentially leading to increased permeability and loss of membrane integrity. This could allow the compound to enter the cell and act on intracellular targets, or the membrane disruption itself could be the primary fungicidal mechanism.

Sulfonamides are a well-known class of enzyme inhibitors. nih.gov Their most famous role is as competitive inhibitors of dihydropteroate (B1496061) synthase in bacteria. nih.govdrugbank.com However, sulfonamides have been shown to inhibit a wide range of other enzymes, with carbonic anhydrases (CAs) being a prominent example. nih.gov The sulfonamide moiety can coordinate with the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition.

The cyclohexene moiety could play a role in directing the molecule to the active site of specific enzymes, potentially conferring selectivity. For instance, a study on sulfonamide derivatives as inhibitors of the β-carbonic anhydrase from the fungus Malassezia pachydermatis showed that structural properties of the inhibitors, including the nature of the scaffold to which the sulfonamide is attached, are crucial for their inhibitory effect. nih.gov This suggests that the cyclohexene ring of this compound could contribute to its binding and inhibition of specific fungal enzymes.

Table 2: Examples of Enzymes Inhibited by Sulfonamide Derivatives

| Enzyme Class | Specific Enzyme Example | Role of Sulfonamide Moiety | Reference |

|---|---|---|---|

| Synthase | Dihydropteroate Synthase | Competitive inhibitor, mimics PABA | nih.govdrugbank.com |

| Lyase | Carbonic Anhydrases (CAs) | Coordinates with the active site zinc ion | nih.gov |

| Protease | Matrix Metalloproteinases (MMPs) | Binds to the active site, often involving the sulfonamide group | nih.gov |

| Topoisomerase | Human DNA Topoisomerase II | The sulfonamide is part of a larger molecule that acts as a poison | nih.gov |

Cyclohexene derivatives have been identified as potent modulators of inflammatory signaling pathways. A key study demonstrated that novel cyclohexene derivatives with a modified sulfonamide spacer could strongly inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in mouse macrophages stimulated with lipopolysaccharide (LPS). nih.gov This activity is highly relevant to the treatment of sepsis and other inflammatory conditions.

The mechanism of this inhibition likely involves interference with the signaling cascades that lead to the expression of inducible nitric oxide synthase (iNOS) and the genes for pro-inflammatory cytokines. These pathways often involve transcription factors like nuclear factor kappa B (NF-κB). nih.gov By inhibiting these pathways, this compound derivatives could exert significant anti-inflammatory effects.

Furthermore, some sulfonamide-related anti-inflammatory drugs, such as dapsone (B1669823) and nimesulide, have been shown to reduce the availability of hypochlorous acid (HOCl) in the extracellular environment of activated neutrophils. nih.gov This, in turn, protects α1-antitrypsin from inactivation, thereby maintaining control over neutrophil elastase activity and reducing tissue damage during inflammation. nih.gov This suggests that this compound derivatives could also possess a similar mechanism of action, contributing to their potential as anti-inflammatory agents.

Target Identification and Validation Methodologies

The elucidation of the molecular targets of biologically active compounds is a cornerstone of modern drug discovery and chemical biology. For derivatives of this compound, identifying and validating their protein targets is essential to understand their mechanism of action, optimize their therapeutic potential, and predict potential off-target effects. A multi-pronged approach, integrating various methodologies, is typically employed to confidently identify and validate these targets. These strategies can be broadly categorized into affinity-based, biophysical, and genetic methods.

Affinity-Based Approaches: Photo-Affinity Labeling

Affinity-based methods utilize a modified version of the small molecule to isolate its binding partners from a complex biological mixture, such as a cell lysate. Photo-affinity labeling (PAL) is a powerful technique within this category. nih.gov

Principle: The core of PAL involves synthesizing a probe molecule derived from a lead this compound compound. This probe is equipped with three key features: the original pharmacophore to ensure it binds to the target, a photoreactive group (e.g., diazirine, benzophenone, or aryl azide), and a reporter tag like biotin (B1667282) or an alkyne group for "click" chemistry. nih.govscispace.com Upon incubation with a cell lysate or in live cells, the probe binds to its target protein(s). Subsequent irradiation with UV light activates the photoreactive group, which then forms a highly reactive intermediate that covalently crosslinks the probe to any nearby amino acid residues of the binding protein. nih.gov The reporter tag is then used to enrich and isolate the covalently bound protein-probe complexes using affinity chromatography (e.g., streptavidin beads for a biotin tag). nih.gov The isolated proteins are then identified using mass spectrometry.

Application and Validation: To apply this to this compound derivatives, a suitable analog would be synthesized. Validation of the identified protein "hits" is a critical subsequent step. This often involves competition experiments, where the pulldown is performed in the presence of an excess of the original, unmodified this compound derivative. A genuine target's binding to the probe will be outcompeted, leading to a significant reduction in its signal in the mass spectrometry analysis. scispace.com

Table 1: Illustrative Data from a Photo-Affinity Labeling Experiment for a this compound Derivative

| Protein Hit | Peptide Count (Probe Only) | Peptide Count (Probe + Competitor) | % Reduction | Validation Status |

| Kinase X | 35 | 4 | 88.6% | Validated |

| Protein Y | 28 | 25 | 10.7% | Non-specific |

| Enzyme Z | 42 | 8 | 81.0% | Validated |

| Albumin | 51 | 50 | 2.0% | Non-specific |

Biophysical Approaches: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a label-free biophysical method that allows for the detection of direct target engagement in a cellular or even tissue context. nih.govengineerbiology.org It is based on the principle that the binding of a ligand, such as a this compound derivative, generally increases the thermal stability of its target protein. nih.gov

Principle: Cells or cell lysates are treated with the compound of interest or a vehicle control. The samples are then heated across a range of temperatures. engineerbiology.org Unbound proteins will denature and aggregate at their characteristic melting temperature (Tm), precipitating out of solution. However, proteins that are stabilized by ligand binding will remain soluble at higher temperatures. nih.gov After heating, the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of the specific protein remaining in the soluble fraction at each temperature is then quantified, typically by Western blotting or mass spectrometry (known as Thermal Proteome Profiling, TPP). researchgate.net

Application and Validation: A CETSA experiment for a this compound derivative would generate a "melting curve." A shift in this curve to higher temperatures in the presence of the compound indicates direct binding and target engagement. engineerbiology.org This method is invaluable as it confirms that the compound can access and bind its target in a physiologically relevant environment. Further validation can be achieved by generating isothermal dose-response curves, where cells are treated with increasing concentrations of the compound and heated at a single, fixed temperature. This can demonstrate a concentration-dependent stabilization of the target protein. engineerbiology.org

Table 2: Example CETSA Data Showing Thermal Stabilization of a Target Protein by a this compound Derivative

| Temperature (°C) | % Soluble Protein (Vehicle) | % Soluble Protein (Compound) |

| 45 | 100 | 100 |

| 50 | 95 | 98 |

| 55 | 75 | 92 |

| 60 | 40 | 81 |

| 65 | 15 | 55 |

| 70 | 5 | 20 |

Genetic Approaches: CRISPR-Cas9 and RNA Interference

Genetic methods are powerful for both identifying and validating drug targets by directly manipulating the expression of genes within cells. nih.govnih.gov

Principle of CRISPR-Cas9 Screening: Genome-wide loss-of-function screens using CRISPR-Cas9 technology can identify genes that are essential for a compound's activity. researchgate.netrussellpublishing.co.uk A library of cells is created where each cell has a single gene knocked out. This population of cells is then treated with a cytotoxic concentration of a this compound derivative. Cells in which the drug's target has been knocked out will be resistant to the compound and will survive and proliferate, while other cells will die. nih.gov By sequencing the surviving cell population, the genes that confer resistance when knocked out can be identified, pointing to the drug's direct target or key pathway components. nih.govnabea.pub

Principle of siRNA Knockdown for Validation: Once a putative target has been identified, its role can be validated using more targeted approaches like RNA interference (RNAi). Short interfering RNAs (siRNAs) are designed to specifically degrade the messenger RNA (mRNA) of the target protein, thereby "knocking down" its expression. nih.gov If the knockdown of the protein leads to a significant decrease in the cellular response to the this compound derivative (e.g., the compound becomes less potent), it provides strong evidence that the protein is the physiologically relevant target. nih.govresearchgate.net

Table 3: Hypothetical Results from siRNA-Mediated Target Validation for a this compound Derivative

| siRNA Target | Target Protein Expression (% of control) | Compound EC50 (nM) | Fold Shift in EC50 | Conclusion |

| Scrambled Control | 100% | 50 | 1.0 | - |

| Putative Target X | 15% | 750 | 15.0 | Target Validated |

| Unrelated Protein Y | 98% | 55 | 1.1 | Not the Target |

By combining these orthogonal approaches—using affinity methods to find potential binders, biophysical methods to confirm direct engagement in cells, and genetic methods to establish physiological relevance—researchers can build a robust and compelling case for the molecular target of a novel this compound derivative.

Potential Research Applications and Future Directions

Role in Medicinal Chemistry and Drug Discovery Programs

The sulfonamide moiety is a well-established pharmacophore, present in a wide array of therapeutic agents. rug.nlekb.eg Consequently, derivatives of Cyclohex-3-ene-1-sulfonamide are being explored for a variety of medicinal applications.

Sulfonamides represent one of the foundational classes of antimicrobial drugs, and research into new derivatives continues to address the challenge of microbial resistance. nih.govnih.gov The core structure of this compound serves as a scaffold for developing novel agents with potential broad-spectrum anti-infective properties.

Fungicidal Activity: Numerous studies have demonstrated the potent fungicidal activity of various sulfonamide derivatives. nih.gov For instance, certain novel cyclic sulfonamide derivatives have shown promising efficacy against several plant pathogenic fungi, including Botrytis cinerea and Sclerotinia sclerotiorum. researchgate.net Other research into sulfonamide-1,2,4-triazole derivatives has reported outstanding activity against fungi such as Aspergillus flavus and Trichoderma viride. researchgate.net This suggests that modifications of the this compound structure could yield effective antifungal compounds.

Bactericidal Activity: The antibacterial action of sulfonamides is well-documented against both Gram-positive and Gram-negative bacteria. nih.gov Research has shown that incorporating different substituted sulfonamide groups can lead to antibacterial activity. mdpi.com Thienopyrimidine-sulfonamide hybrids, for example, have demonstrated activity against Staphylococcus aureus and Escherichia coli. mdpi.com Furthermore, amidrazone derivatives containing a cyclohexene (B86901) carboxylic acid moiety, a structure closely related to this compound, have been investigated for their antibacterial properties. mdpi.com

Antiviral Activity: The sulfonamide functional group is a component of several antiviral drugs. nih.gov A wide range of sulfonamide derivatives are being investigated for their potential to treat various viral infections, including those caused by influenza viruses, HIV, and SARS-CoV-2. nih.govmdpi.com Notably, a class of cyclic sulfonamide derivatives was identified as novel and robust inhibitors of SARS-CoV-2. nih.gov Research has also highlighted the antiviral potential of compounds derived from amidrazones containing the cyclohex-1-ane-1-carboxylic acid moiety. mdpi.com This indicates a promising avenue for the development of antiviral agents based on the this compound scaffold.

| Derivative Class | Target Organism/Virus | Reported Activity |

|---|---|---|

| Cyclic Sulfonamide Derivatives | SARS-CoV-2 | Inhibitory activity (IC50 = 0.88 µM for one compound). nih.gov |

| Sulfonamide-1,2,4-triazole Derivatives | Botrytis cinerea, Aspergillus flavus | Significant antifungal activity. researchgate.net |

| Thienopyrimidine-Sulfonamide Hybrids | Staphylococcus aureus, Escherichia coli | Mild to moderate antibacterial activity. mdpi.com |

| Amidrazone derivatives with Cyclohexene moiety | Various Bacteria and Viruses | Demonstrated antibacterial and antiviral properties. mdpi.com |

Chronic inflammation is a key factor in numerous diseases, driving the search for new therapeutic agents. Bioactive compounds containing the cyclohexene moiety have been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. mdpi.com Sulfonamide-related drugs, such as dapsone (B1669823) and nimesulide, can reduce the bioavailability of neutrophil-derived oxidants, thereby helping to control tissue injury during neutrophilic inflammation. nih.gov

Research into closely related structures is encouraging. Amidrazone derivatives featuring a cyclohex-3-ene-1-carboxylic acid system have been described as having potent anti-inflammatory effects. mdpi.com Furthermore, the broader class of cyclic sulfonamide derivatives is known to possess anti-inflammatory activities. nih.gov These findings suggest that this compound derivatives could be valuable candidates for development as novel anti-inflammatory and immunomodulatory agents.

A significant body of research has established that structurally novel sulfonamide derivatives can exhibit substantial antitumor activity through various mechanisms. rug.nltum.de These mechanisms include carbonic anhydrase inhibition, disruption of microtubule assembly, and cell cycle arrest. rug.nltum.demdpi.com

Studies on related structures have shown particular promise:

A series of cycloalkanecarboxamide-containing sulfonate derivatives were tested for antiproliferative activity, with one compound featuring a cyclohexyl moiety demonstrating broad-spectrum anticancer effects. researchgate.net

Synthetic analogues of zeylenone, which contains a cyclohexene moiety, have displayed strong antiproliferative activity in glioblastoma cells. mdpi.com

Newly designed amidrazone derivatives with an unsaturated cyclohex-1-ene-1-carboxylic acid system have been evaluated for their antiproliferative properties. mdpi.com

These results indicate that the cyclohexene ring, when combined with a sulfonamide or a related functional group, can be a key structural feature for potent anticancer agents. Further investigation into derivatives of this compound is a logical next step in this research area.

| Related Structure Class | Cancer Cell Line/Target | Reported Activity/Mechanism |

|---|---|---|

| Cycloalkanecarboxamide-sulfonates | NCI-60 cancer cell lines | Broad-spectrum anticancer activity. researchgate.net |

| Synthetic Zeylenone Analogue (Cyclohexene moiety) | Glioblastoma cells | Strong antiproliferative activity. mdpi.com |

| General Aromatic/Heterocyclic Sulfonamides | Various tumors | Carbonic anhydrase inhibition, cell cycle arrest in G1 phase, microtubule disruption. rug.nltum.de |

The sulfonamide scaffold is central to the sulfonylurea class of antidiabetic drugs. nih.gov This has spurred research into other sulfonamide-containing compounds for their potential to manage hyperglycemia. researchgate.netnih.govijper.org Cyclic sulfonamide derivatives, in particular, are recognized for their potential antidiabetic effects. nih.gov

Studies have shown that novel series of sulfonamide derivatives can exhibit significant glucose-lowering activity. nih.gov For example, certain derivatives have demonstrated excellent inhibitory potential against α-glucosidase, an enzyme involved in carbohydrate digestion, with some being more potent than the standard drug acarbose. researchgate.netnih.gov Given the established role of the sulfonamide group in antidiabetic agents, exploring the therapeutic potential of this compound derivatives in this area is a promising direction for future research. rug.nl

Contributions to Advanced Organic Synthesis Methodologies

Beyond its potential therapeutic applications, the this compound structure is a valuable building block in organic synthesis. The synthesis of its core components often starts from commercially available cyclohex-3-ene carboxylic acid. researchgate.net A key transformation is the Curtius rearrangement of the corresponding acyl azide (B81097), which provides a pathway to the crucial cyclohex-3-enylamine (B7893297) precursor. researchgate.net

This amine can then be reacted with a sulfonyl chloride to form the target sulfonamide. The presence of the double bond in the cyclohexene ring offers a site for a variety of further chemical transformations, such as iodination and epoxidation. researchgate.net This versatility allows chemists to use this compound and its precursors to construct more complex, polyfunctional molecules, making it a useful intermediate in the synthesis of novel compounds for various applications.

Exploration of Supramolecular Chemistry Applications

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. ijsr.netresearchgate.net These principles are used to create molecular sensors, self-assembling materials, and host-guest complexes. ijsr.netnih.gov

This compound possesses structural features that make it an intriguing candidate for supramolecular applications.

Hydrogen Bonding: The sulfonamide group contains N-H and S=O bonds that can act as hydrogen bond donors and acceptors, respectively. Hydrogen bonding is a primary driving force in molecular recognition and self-assembly processes. researchgate.net

Hydrophobic Scaffold: The cyclohexene ring provides a defined, semi-rigid, and nonpolar scaffold.

This combination of a directional hydrogen-bonding group with a specific hydrophobic shape could potentially be exploited to design molecules that recognize specific guests or self-assemble into larger, ordered structures like nanotubes or vesicles. While direct applications of this compound in this field have yet to be extensively explored, its fundamental properties suggest a promising potential for its use in the rational design of new supramolecular systems.

Emerging Research Avenues and Interdisciplinary Collaborations

The unique bifunctional nature of this compound, which combines a reactive cyclic alkene with a versatile sulfonamide moiety, positions it as a compound of significant interest for future research. Emerging applications are likely to arise from interdisciplinary collaborations that leverage both the synthetic potential of the cyclohexene ring and the established biological and chemical properties of the sulfonamide group.

Computational and Theoretical Chemistry

Advances in computational chemistry offer a powerful, non-empirical approach to exploring the potential of this compound before undertaking extensive laboratory work. Collaborations with theoretical chemists are poised to accelerate discovery by providing deep insights into the molecule's fundamental properties.

DFT and In Silico Analysis : Density Functional Theory (DFT) can be employed to model the molecule's structural and electronic characteristics, such as its frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps. nih.govresearchgate.net Such studies can predict sites of reactivity, kinetic stability, and potential intermolecular interactions, guiding synthetic strategies and the design of derivatives. nih.gov Computational methods have proven effective in understanding the structure-activity relationships, basicity, and vibrational spectra of various sulfonamides, providing a framework for the theoretical investigation of this specific compound. researchgate.netmdpi.com

Reaction Mechanism and Selectivity : The cyclohexene moiety can undergo various transformations. Computational modeling can elucidate the mechanisms and stereoselectivity of reactions such as asymmetric deprotonation or cycloadditions. rsc.org This predictive capability is crucial for designing efficient and selective synthetic routes to novel, complex molecules derived from this compound.

Table 1: Potential Interdisciplinary Research Directions for this compound

| Research Area | Key Research Questions | Collaborating Disciplines |

|---|---|---|

| Computational Chemistry | What are the stable conformations and electronic properties? What are the most likely sites for electrophilic/nucleophilic attack? What are the predicted binding affinities to target enzymes? | Theoretical Chemistry, Molecular Modeling, Cheminformatics |

| Chemical Biology | Can derivatives act as selective inhibitors for metalloenzymes (e.g., carbonic anhydrases)? Can the cyclohexene ring be used as a handle for bioconjugation to proteins or probes? | Medicinal Chemistry, Biochemistry, Pharmacology, Cell Biology |

| Sustainable Chemistry | Can this compound be synthesized using green solvents (e.g., water, PEG-400) or mechanochemistry? Can it serve as a building block in atom-economical synthetic pathways? | Green Chemistry, Chemical Engineering, Environmental Science |